molecular formula C17H16N4O3S B3576820 ETHYL 4-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE

ETHYL 4-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE

Cat. No.: B3576820
M. Wt: 356.4 g/mol
InChI Key: YDFHINTVXCWWGA-UHFFFAOYSA-N
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Description

ETHYL 4-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE: is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridine derivativesThe structure of this compound includes an imidazo[4,5-b]pyridine core, which is a fused heterocyclic system containing nitrogen atoms, making it a valuable scaffold in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[4,5-b]pyridine derivatives typically involves the cyclization of 2,3-diaminopyridine with various carboxylic acid derivatives. One common method includes the nucleophilic substitution of halogen in the pyridine ring activated by a nitro group, followed by reduction of the nitro group to obtain 2,3-diaminopyridine. This intermediate is then acylated and cyclized to form the imidazo[4,5-b]pyridine core .

Industrial Production Methods: Industrial production of these compounds often employs catalytic hydrogenation using palladium on carbon or Raney nickel as reducing agents. The process is optimized for high yield and purity, ensuring the scalability of the synthesis for commercial applications .

Chemical Reactions Analysis

Types of Reactions: ETHYL 4-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, imidazo[4,5-b]pyridine derivatives are studied for their potential as enzyme inhibitors, receptor antagonists, and other bioactive agents. They exhibit a range of activities, including antiviral, antimicrobial, and anticancer properties .

Medicine: In medicine, these compounds are explored for their therapeutic potential. They have been investigated as treatments for conditions such as migraines, cancer, and cardiovascular diseases. Some derivatives have shown promise as selective inhibitors of specific enzymes or receptors .

Industry: In the industrial sector, these compounds are used in the development of agrochemicals and other specialty chemicals. Their ability to interact with biological systems makes them valuable in the design of pesticides and herbicides .

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[4,5-b]pyridine core can bind to active sites, inhibiting or modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • 2-Methylimidazo[4,5-b]pyridine
  • 2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine
  • 2-[2-(4-Methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine

Uniqueness: ETHYL 4-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-

Properties

IUPAC Name

ethyl 4-[[2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-2-24-16(23)11-5-7-12(8-6-11)19-14(22)10-25-17-20-13-4-3-9-18-15(13)21-17/h3-9H,2,10H2,1H3,(H,19,22)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFHINTVXCWWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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